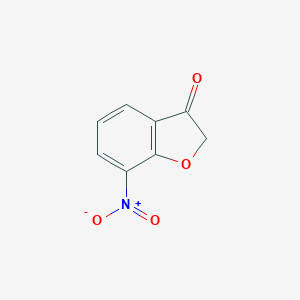

7-Nitrobenzofuran-3(2H)-one

Overview

Description

7-Nitrobenzofuran-3(2H)-one is an organic compound characterized by a benzofuran ring substituted with a nitro group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitrobenzofuran-3(2H)-one typically involves the nitration of benzofuran derivatives. One common method is the nitration of benzofuran-3(2H)-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 7th position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the nitration process. This involves using large-scale reactors, precise temperature control, and efficient purification techniques to obtain high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Nitrobenzofuran-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of benzofuran-3,4-dione derivatives.

Reduction: Formation of 7-aminobenzofuran-3(2H)-one.

Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

7-Nitrobenzofuran-3(2H)-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 7-Nitrobenzofuran-3(2H)-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

Benzofuran-3(2H)-one: Lacks the nitro group, resulting in different chemical reactivity and biological properties.

7-Aminobenzofuran-3(2H)-one: Formed by the reduction of 7-Nitrobenzofuran-3(2H)-one, with distinct biological activities.

7-Methoxybenzofuran-3(2H)-one: Contains a methoxy group instead of a nitro group, leading to different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of the nitro group, which imparts specific chemical reactivity and potential biological activities not observed in its analogs. This makes it a valuable compound for various research and industrial applications.

Biological Activity

7-Nitrobenzofuran-3(2H)-one (CAS Number: 164915-57-5) is an organic compound characterized by a benzofuran ring with a nitro group at the 7th position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound can be synthesized through the nitration of benzofuran derivatives using concentrated nitric and sulfuric acids under controlled conditions. This method ensures the selective introduction of the nitro group at the desired position, yielding high purity products suitable for biological studies.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against various human cancer cell lines, showing potent antiproliferative activity with IC50 values in the nanomolar range. The compound was found to induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and disrupting preformed vascular networks in vitro .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast Cancer) | 0.08 - 0.19 | Induces apoptosis, G2/M phase arrest |

| HCT116 (Colon Cancer) | Not specified | Apoptosis induction |

| A549 (Lung Cancer) | Not specified | Cell cycle disruption |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been studied for its antimicrobial properties. It has shown potential as an inhibitor of various pathogens, which may be attributed to its ability to interfere with bacterial cell signaling pathways and enzyme functions .

The biological activity of this compound is largely attributed to its nitro group, which can undergo bioreduction within biological systems to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects such as enzyme inhibition and modulation of signaling pathways. Specifically, it has been noted for inhibiting alkaline phosphatase activity, which plays a role in cellular signaling and metabolism.

Study on Antiproliferative Activity

A significant study highlighted the antiproliferative effects of synthesized benzofurane derivatives, including this compound. The study utilized computational models to predict binding affinities and confirmed that these compounds bind effectively to tubulin, similar to colchicine, thereby inhibiting cell proliferation in cancer models .

In Vivo Studies

Further investigations into the in vivo efficacy of this compound are necessary to fully understand its therapeutic potential. Preliminary studies suggest promising results in animal models; however, comprehensive clinical trials are required to validate these findings.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 7-Nitrobenzofuran-3(2H)-one, and how do reaction conditions influence yield?

- Answer : The compound is typically synthesized via nitration of benzofuran derivatives. A two-step approach involving hydroxylation followed by nitration is reported, with yields optimized using regioselective catalysts like H2SO4/HNO3 mixtures under controlled temperatures (40–60°C) . Solvent polarity and electron-donating/withdrawing substituents on the benzofuran core significantly affect reaction rates and regioselectivity . Characterization of intermediates via ¹H/¹³C NMR (δ 7.8–8.2 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) is critical for tracking nitro-group incorporation .

Q. How is this compound characterized structurally, and what spectroscopic benchmarks exist?

- Answer : X-ray crystallography confirms the planar benzofuran system with a nitro group at the 7-position (C–N bond length: ~1.47 Å) . NMR data (¹H: δ 8.1 ppm for H-5; ¹³C: δ 176 ppm for C-3 ketone) align with computational predictions (DFT/B3LYP) . IR spectra show strong absorption bands at 1520 cm⁻¹ (NO2 asymmetric stretch) and 1680 cm⁻¹ (C=O stretch) .

Q. What safety protocols are recommended for handling nitrobenzofuran derivatives in laboratory settings?

- Answer : Use fume hoods and personal protective equipment (PPE) due to potential mutagenicity. Workplace exposure limits (PC-TWA/STEL) are unspecified, but analogs like 4-hydroxybenzofuran-3(2H)-one require adherence to EN 14042 guidelines for air quality monitoring . Neutralization of waste with dilute NaOH minimizes environmental hazards .

Advanced Research Questions

Q. How can contradictory spectroscopic data in nitrobenzofuran synthesis be systematically resolved?

- Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in polar solvents (DMSO-d6 vs. CDCl3) can shift carbonyl signals by 5–10 ppm . Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography is recommended . Iterative refinement of reaction conditions (e.g., anhydrous solvents) reduces byproduct formation .

Q. What computational strategies predict the reactivity of this compound in medicinal chemistry applications?

- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) identifies binding affinities for targets like viral proteases, with nitro-group interactions critical for inhibition (e.g., IC50: 3.75 μM for DENV NS2B/NS3 protease) . MD simulations (AMBER) assess stability in biological matrices .

Q. What green chemistry approaches optimize the synthesis of nitrobenzofuran derivatives?

- Answer : Solvent-free mechanochemical synthesis reduces waste, achieving 75–85% yield via ball milling . Catalytic hydrogenation replaces stoichiometric reagents for nitro-group reduction (Pd/C, H2, 50 psi), minimizing heavy-metal residues . Life-cycle assessment (LCA) metrics validate energy efficiency gains (30–40%) in scaled-up protocols .

Q. How does steric and electronic modulation of the benzofuran core influence biological activity?

- Answer : Introducing electron-withdrawing groups (e.g., -NO2) enhances electrophilicity, improving interactions with nucleophilic enzyme residues. Steric hindrance at the 2-position reduces off-target binding, as shown in spirocyclic derivatives (e.g., 7-chloro-4,6-dimethoxy analogs with 50% viral protease inhibition) . Structure-activity relationship (SAR) studies correlate logP values (XlogP ~2.8) with membrane permeability .

Q. Methodological Notes

- Data Validation : Cross-reference crystallographic data (CCDC 1505246) for structural ambiguities .

- Experimental Design : Use fractional factorial designs to isolate variables (e.g., temperature, catalyst loading) in nitration reactions .

- Advanced Techniques : Time-resolved spectroscopy (TRES) captures transient intermediates in photochemical reactions of nitrobenzofurans .

Properties

IUPAC Name |

7-nitro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPZMKPGHINWQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310844 | |

| Record name | 7-Nitro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164915-57-5 | |

| Record name | 7-Nitro-3(2H)-benzofuranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164915-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitro-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.